molecular formula C12H16O4 B8739495 Ethyl 2-(2-methoxyphenoxy)propanoate CAS No. 3351-51-7

Ethyl 2-(2-methoxyphenoxy)propanoate

Cat. No.: B8739495
CAS No.: 3351-51-7
M. Wt: 224.25 g/mol
InChI Key: IOUFJAYTBZAWAR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenoxy)propanoate is an ester derivative featuring a methoxy-substituted phenoxy group attached to a propanoate backbone. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties . Its molecular formula is C₁₂H₁₆O₄, with a methoxy group (-OCH₃) at the ortho position of the phenoxy ring, influencing electronic and steric characteristics.

Properties

CAS No.

3351-51-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-(2-methoxyphenoxy)propanoate

InChI

InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-8-6-5-7-10(11)14-3/h5-9H,4H2,1-3H3

InChI Key

IOUFJAYTBZAWAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(4-Hydroxyphenoxy)Propanoate (Similarity: 0.92)

  • Structural Difference: The methoxy group in the target compound is replaced by a hydroxyl (-OH) group at the para position of the phenoxy ring.
  • Impact on Properties :
    • Solubility : The hydroxyl group increases polarity, enhancing water solubility compared to the methoxy analog .
    • Stability : The hydroxyl group may reduce chemical stability due to susceptibility to oxidation, whereas the methoxy group in the target compound offers better oxidative resistance .
  • Applications: Used as an intermediate in synthesizing antioxidants and anti-inflammatory agents, leveraging its phenolic -OH group for radical scavenging .

(R)-Methyl 2-(4-Hydroxyphenoxy)Propanoate (Similarity: 0.90)

  • Structural Differences :
    • Methyl ester (vs. ethyl ester in the target compound).
    • Hydroxyl group at the para position (vs. methoxy at ortho).
  • Bioactivity: The (R)-configuration may enhance chiral specificity in drug-receptor interactions compared to racemic mixtures .
  • Applications : Explored in enantioselective synthesis of β-blockers and chiral catalysts .

Dimethyl 2-(2-Methoxyphenoxy)Malonate (Similarity: 0.87)

  • Structural Differences: Malonate backbone (vs. propanoate). Two methyl ester groups (vs. one ethyl ester).
  • Impact on Properties :
    • Reactivity : The malonate structure enables decarboxylation reactions, useful in synthesizing α,β-unsaturated esters .
    • Electronic Effects : The additional ester group increases electron-withdrawing effects, altering reaction pathways in nucleophilic substitutions .
  • Applications : Key intermediate in heterocyclic synthesis (e.g., pyrimidines and tetrahydropyrimidines) .

Ethyl 3-(3,4-Dimethoxyphenyl)-3-Hydroxy-2-(2-Methoxyphenoxy)Propanoate (Similarity: 0.79)

  • Structural Differences: Additional 3,4-dimethoxyphenyl and hydroxy groups on the propanoate chain.
  • Impact on Properties :
    • Hydrogen Bonding : The hydroxy group introduces hydrogen-bonding capacity, affecting solubility and crystal packing .
    • Biological Activity : The dimethoxyphenyl moiety may enhance binding to aromatic receptors, relevant in neurodegenerative disease research .
  • Applications : Investigated for dual inhibition of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptors (PPARs) .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Similarity Score Applications
Ethyl 2-(2-methoxyphenoxy)propanoate C₁₂H₁₆O₄ Methoxy (ortho), ethyl ester Reference Agrochemical intermediates
Ethyl 2-(4-hydroxyphenoxy)propanoate C₁₁H₁₄O₄ Hydroxyl (para), ethyl ester 0.92 Antioxidant synthesis
(R)-Methyl 2-(4-hydroxyphenoxy)propanoate C₁₀H₁₂O₄ Hydroxyl (para), methyl ester 0.90 Chiral drug synthesis
Dimethyl 2-(2-methoxyphenoxy)malonate C₁₂H₁₄O₆ Methoxy (ortho), malonate 0.87 Heterocyclic synthesis
Ethyl 2-[(phenylcarbonothioyl)thio]propanoate C₉H₁₄O₄S₃ Dithiobenzoate, ethyl ester N/A RAFT polymerization

Key Research Findings

  • Agrochemical Relevance: this compound analogs, such as fenoxaprop-ethyl, are potent herbicides. The ortho-methoxy group enhances lipid solubility, improving membrane penetration in weeds .
  • Pharmacological Potential: Derivatives with phosphoryl groups (e.g., Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate) show promise in kinase inhibition due to their ability to mimic ATP’s phosphate groups .
  • Synthetic Flexibility: The propanoate backbone allows modular substitutions, enabling tailored physicochemical properties. For example, cyanomethyl groups (as in Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate) introduce nitrile reactivity for click chemistry applications .

Stability and Reactivity Considerations

  • In contrast, compounds with hydroxyl groups (e.g., Ethyl 2-(4-hydroxyphenoxy)propanoate) require inert atmospheres to prevent oxidation .
  • Dithiobenzoate derivatives (e.g., Ethyl 2-[(phenylcarbonothioyl)thio]propanoate) are light-sensitive, necessitating amber glassware for storage .

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